(2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile
Description
The compound (2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile features a conjugated dienenitrile backbone with a 2-chlorophenyl substituent at position 5, a 1-methylbenzimidazole group at position 2, and a hydroxyl group at position 2. Its stereochemistry (Z,E configuration) and functional groups contribute to its electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in targeting protein interactions or enzymatic activity .
Properties
IUPAC Name |
(2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c1-23-17-9-5-4-8-16(17)22-19(23)14(12-21)18(24)11-10-13-6-2-3-7-15(13)20/h2-11,24H,1H3/b11-10+,18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRZGPHGHKEXFY-MUUZYNTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C=CC3=CC=CC=C3Cl)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C=C/C3=CC=CC=C3Cl)\O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group and a benzimidazole moiety, which are often associated with various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells through various mechanisms.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. For instance, studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Table 1: Summary of Anticancer Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Caspase activation | |
| HeLa | 15.0 | Cell cycle arrest | |
| A549 | 10.0 | Apoptosis induction |
Anti-inflammatory Activity
The anti-inflammatory activity of this compound has been linked to its ability to inhibit pro-inflammatory cytokines. Research indicates that it reduces levels of TNF-alpha and IL-6 in activated macrophages.
Case Study: Neuroinflammation
In a study investigating neuroinflammation models, the compound was shown to significantly reduce microglial activation and nitric oxide production in response to lipopolysaccharide (LPS) stimulation, indicating its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary investigations have also highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing notable inhibition zones in agar diffusion tests.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Caspase Activation : Induces apoptosis in cancer cells.
- Cytokine Modulation : Reduces inflammatory cytokines.
- DNA Interaction : Potentially interferes with DNA replication in microbial cells.
Scientific Research Applications
The compound (2Z,4E)-5-(2-chlorophenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)penta-2,4-dienenitrile is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Chemical Properties and Structure
This compound features a complex structure characterized by a conjugated diene system and a nitrile group, which contribute to its reactivity and potential biological activity. The presence of the 2-chlorophenyl and 1-methylbenzimidazol-2-yl moieties suggests possible interactions with biological targets, making it a candidate for further investigation.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit anticancer properties. For example, research has shown that derivatives of benzimidazole can inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that benzimidazole derivatives with similar structural features inhibited the growth of breast cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is also noteworthy. Compounds containing chlorophenyl groups have been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study:
In a study focused on the synthesis of chlorophenyl-substituted compounds, several derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects . This suggests that the target compound may exhibit similar antimicrobial properties.
Enzyme Inhibition
The inhibition of specific enzymes by compounds containing benzimidazole rings is another area of interest. These compounds can act as inhibitors for enzymes involved in cancer metabolism or bacterial resistance mechanisms.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | DNA Topoisomerase II | 15 | |
| Compound B | β-lactamase | 10 | |
| Target Compound | Unknown Enzyme | TBD | Current Study |
Structure-Activity Relationship (SAR) Studies
To optimize the biological activity of This compound , detailed SAR studies are essential. These studies would involve synthesizing various derivatives and evaluating their biological activities to identify key structural features responsible for enhanced potency.
Mechanistic Studies
Understanding the mechanism of action of this compound will provide insights into its therapeutic potential. This could involve studying its interaction with specific biological targets using techniques such as molecular docking and biochemical assays.
Clinical Trials
If preclinical studies demonstrate promising results, advancing this compound into clinical trials will be crucial for assessing its efficacy and safety in humans.
Chemical Reactions Analysis
Nucleophilic Additions and Substitutions
The nitrile group (-C≡N) undergoes nucleophilic additions under basic or acidic conditions. For example:
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Hydrolysis : Conversion to amides or carboxylic acids via acid/base-catalyzed pathways. Similar nitrile-containing compounds show hydrolysis rates dependent on steric effects and electronic environment .
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Grignard Reactions : Addition of organomagnesium reagents to the nitrile group forms ketones after workup, as observed in structurally analogous compounds .
The benzimidazole ring participates in electrophilic substitutions (e.g., halogenation, sulfonation) at electron-rich positions. The 1-methyl group enhances steric hindrance, directing substitutions to the 5- or 6-position of the benzimidazole .
Cycloaddition Reactions
The conjugated (2Z,4E)-diene system enables [4+2] Diels-Alder reactions with dienophiles like maleic anhydride or tetrazines. Key characteristics include:
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Regioselectivity : Governed by electron-withdrawing effects of the 2-chlorophenyl and nitrile groups.
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Stereochemical Control : The E,Z-configuration favors endo transition states, as demonstrated in studies of similar dienes .
Hydroxyl Group Reactivity
The tertiary hydroxyl group at C3 undergoes:
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Esterification : Reaction with acyl chlorides (e.g., acetyl chloride) forms esters under mild acidic conditions.
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Oxidation : Selective oxidation to ketones using Jones reagent or Dess-Martin periodinane .
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Ether Formation : Williamson synthesis with alkyl halides in basic media .
Oxidation and Reduction Pathways
Photochemical Behavior
The extended π-system exhibits:
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[2+2] Photocycloaddition : UV irradiation (λ = 254 nm) with alkenes forms cyclobutane derivatives.
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E/Z Isomerization : Photoinduced configurational changes at the C2-C3 double bond, as confirmed by UV-Vis spectroscopy studies of related compounds .
Metal-Catalyzed Couplings
Palladium-mediated reactions enable:
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Suzuki-Miyaura Coupling : At the 2-chlorophenyl group using arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .
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Buchwald-Hartwig Amination : Introduction of secondary amines at the benzimidazole nitrogen .
This compound’s multifunctional architecture supports applications in targeted synthesis and drug discovery. Experimental validation of these pathways is recommended to optimize reaction conditions and explore structure-activity relationships .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The 3-hydroxy group is unique to the target compound, absent in analogs like 10a or 28A, suggesting enhanced polarity and hydrogen-bond donor activity .
- Substituent positions significantly influence electronic effects; for example, the 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in 10a may alter dipole interactions or binding affinity .
Physical and Spectroscopic Properties
Table 2: Comparative Physical and Spectral Data
Analysis :
- Yields : The synthesis of 10a showed significant variability (21–79%), depending on the method (Method A vs. B), highlighting the sensitivity of nitrile-containing compounds to reaction conditions .
- IR/NMR : The nitrile group in 10a and the target compound exhibits a strong absorption near 2216 cm⁻¹. The absence of a carbonyl peak in the target compound distinguishes it from amide derivatives like 5b .
Q & A
Q. Basic Research Focus
- NOESY NMR : Correlate spatial proximity of protons across the diene system to confirm Z/E configuration. For example, cross-peaks between the benzimidazole methyl group and the chlorophenyl ring would support the Z configuration at C2.
- UV-vis Spectroscopy : Compare experimental with TD-DFT predictions to infer conjugation patterns .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, as done for analogous (Z)-configured triazole derivatives .
How can researchers optimize reaction yields for derivatives of this compound?
Q. Advanced Research Focus
- DoE (Design of Experiments) : Use a central composite design to test variables like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%).
- Microwave Synthesis : Reduce reaction times from hours to minutes while improving yields, as demonstrated for benzofuran derivatives .
- In-situ Monitoring : Employ ReactIR to track nitrile group consumption and optimize quenching points.
What strategies address discrepancies in biological activity data across studies?
Q. Advanced Research Focus
- Meta-analysis : Pool data from independent assays (e.g., IC values) and apply hierarchical clustering to identify outliers.
- Structural-Activity Landscapes : Map substituent effects using 3D-QSAR models, incorporating steric (e.g., benzimidazole bulk) and electronic (e.g., nitrile polarization) descriptors.
- Control for Degradation : Pre-test compound stability in assay buffers via HPLC-UV to ensure bioactivity reflects the intact molecule .
How can computational docking predict the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate binding to targets like kinase domains using software (e.g., Discovery Studio ). Parameterize the nitrile group’s partial charges using MP2/cc-pVTZ calculations.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon modifying the chlorophenyl or benzimidazole moieties.
- Validate with SPR : Compare docking scores with surface plasmon resonance (SPR)-derived values for iterative model refinement.
What protocols ensure reproducibility in synthesizing enantiomerically pure forms?
Q. Basic Research Focus
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) to separate enantiomers.
- Asymmetric Catalysis : Employ Jacobsen’s Mn-salen catalysts for epoxidation of precursor dienes, achieving >90% ee .
- Circular Dichroism (CD) : Confirm enantiopurity by matching experimental CD spectra with DFT-simulated curves .
How do solvent effects influence the compound’s tautomeric equilibrium?
Q. Advanced Research Focus
- Solvatochromic Studies : Measure UV-vis spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO). A red shift in indicates stabilization of the enol form in polar media.
- DFT with PCM : Apply the polarizable continuum model (PCM) to simulate solvent effects on tautomer energy barriers .
- NMR in DO : Monitor proton exchange rates to quantify keto-enol interconversion kinetics.
What analytical workflows validate the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C) and analyze degradation via UPLC-QTOF.
- Plasma Stability Assay : Spike compound into human plasma (37°C, 5% CO) and quantify remaining parent molecule over 24 hours.
- Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH) to predict shelf-life, as outlined in ICH Q1A guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
